![molecular formula C11H15N3O2S B1412796 2-Amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide CAS No. 2034161-84-5](/img/structure/B1412796.png)
2-Amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide
Overview
Description
Scientific Research Applications
Photodynamic Therapy Application
A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivatives, demonstrating its potential for photodynamic therapy in cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Tomorowicz et al. (2020) synthesized novel benzenesulfonamides and evaluated their antitumor effects, showing significant cytotoxic activity against various cancer cell lines and providing insight into Quantitative Structure–Activity Relationships (QSAR) (Tomorowicz et al., 2020).
Structural Analysis
Pratt, Hutchinson, and Stevens (2011) conducted a study on the X-ray crystal structures of solvates of sulfapyridine, including benzenesulfonamide derivatives. This work offers valuable insights into conformational polymorphs and hydrogen-bonding networks in such structures (Pratt, Hutchinson, & Stevens, 2011).
Tumor-Associated Carbonic Anhydrase Inhibition
Güzel-Akdemir et al. (2015) synthesized a series of benzenesulfonamides and demonstrated their low nanomolar inhibitory activity against tumor-associated carbonic anhydrase isoforms IX and XII, suggesting their potential as antitumor drug targets (Güzel-Akdemir et al., 2015).
Luminescence and Antibacterial Properties
Feng et al. (2021) explored the use of modified benzenesulfonamide acid in constructing new metal complexes, finding that these compounds have notable photo-luminescence and antibacterial properties (Feng et al., 2021).
properties
IUPAC Name |
2-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-14-8-4-7-11(14)13-17(15,16)10-6-3-2-5-9(10)12/h2-3,5-6H,4,7-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVOYVPNNHGBFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=NS(=O)(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101181236 | |
Record name | Benzenesulfonamide, 2-amino-N-(1-methyl-2-pyrrolidinylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101181236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide | |
CAS RN |
2034161-84-5 | |
Record name | Benzenesulfonamide, 2-amino-N-(1-methyl-2-pyrrolidinylidene)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2034161-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 2-amino-N-(1-methyl-2-pyrrolidinylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101181236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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